9,9'(Biphenyl-4,4'-diyl)difluoren-9-ol
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Overview
Description
9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol is a complex organic compound with the molecular formula C38H26O2. It is characterized by its unique structure, which includes two fluoren-9-ol groups connected by a biphenyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol typically involves the reaction of fluorenone with biphenyl derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol .
Chemical Reactions Analysis
Types of Reactions
9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluoren-9-ol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of fluoren-9-ol and biphenyl, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9,9’-Biphenyl-4,4’-diylbis(9H-fluoren-9-ol): A closely related compound with similar structural features.
9,9’-Biphenyl-4,4’-diylbis(9H-fluoren-9-ol) - tetrahydrofuran (12): Another related compound that includes a tetrahydrofuran moiety.
Uniqueness
9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol stands out due to its unique biphenyl bridge, which imparts specific electronic and structural properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Properties
CAS No. |
427165-44-4 |
---|---|
Molecular Formula |
C38H26O2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
9-[4-[4-(9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol |
InChI |
InChI=1S/C38H26O2/c39-37(33-13-5-1-9-29(33)30-10-2-6-14-34(30)37)27-21-17-25(18-22-27)26-19-23-28(24-20-26)38(40)35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-24,39-40H |
InChI Key |
COCUJCCLTHFNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)O)O |
Origin of Product |
United States |
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